molecular formula C8H5F2N B1294414 3,4-Difluorophenylacetonitrile CAS No. 658-99-1

3,4-Difluorophenylacetonitrile

Cat. No. B1294414
CAS RN: 658-99-1
M. Wt: 153.13 g/mol
InChI Key: GNPYERUNJMDEFQ-UHFFFAOYSA-N
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Patent
US09187437B2

Procedure details

To a solution of 2-(3,4-difluorophenyl)acetonitrile (2 g, 13.06 mmol) in 20 mL of DMF at 0° C. was added 60% sodium hydride (1.149 g, 28 7 mmol), and the mixture was stirred at the same temperature for 5 mins. Then a solution of 1,5-dibromopentane (1.779 mL, 13.06 mmol) in 20 mL of DMF was added dropwise and the mixture was stirred at a temperature in the range of 0° C. to room temperature for 5 hrs. The reaction was quenched with water, and extracted with EtOAc. The mixture was washed with water and brine. The combined aqueous layers were back extracted with EtOAc once and washed with brine. The combined extracts were dried over Na2SO4 and evaporated to give an oily residue. It was purified by Combiflash (120 g silica gel) eluting with 1:9 EtOAc-hexane to give 1-(3,4-difluorophenyl)cyclohexanecarbonitrile (Int. 3-A, 2.52 g, 11.39 mmol, 87% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.12-7.35 (3 H, m), 2.14 (2 H, d, J=11.86 Hz), 1.75-1.95 (6 H, m), 1.64-1.75 (2 H, m).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.149 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.779 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#[N:11])[CH:5]=[CH:6][C:7]=1[F:8].[H-].[Na+].Br[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]Br>CN(C=O)C>[F:1][C:2]1[CH:3]=[C:4]([C:9]2([C:10]#[N:11])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)CC#N
Name
Quantity
1.149 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.779 mL
Type
reactant
Smiles
BrCCCCCBr
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 5 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at a temperature in the range of 0° C. to room temperature for 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The mixture was washed with water and brine
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were back extracted with EtOAc once
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oily residue
CUSTOM
Type
CUSTOM
Details
It was purified by Combiflash (120 g silica gel)
WASH
Type
WASH
Details
eluting with 1:9 EtOAc-hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1(CCCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.39 mmol
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.